N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine
Description
Properties
Molecular Formula |
C21H20N6O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-N-(2-methoxy-5-methylphenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H20N6O2/c1-13-8-9-16(28-2)15(11-13)24-21-26-18(25-20(22)27-21)12-29-17-7-3-5-14-6-4-10-23-19(14)17/h3-11H,12H2,1-2H3,(H3,22,24,25,26,27) |
InChI Key |
UABQGOCRMZXYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyanuric Chloride Derivative Functionalization
Substitution of the Chloromethyl Group with Quinolin-8-Ol
The quinolin-8-yloxymethyl group at position 6 is introduced via nucleophilic substitution under mild alkaline conditions.
Reaction Conditions
Mechanism:
The hydroxyl group of quinolin-8-ol attacks the chloromethyl carbon, displacing chloride.
Optimization Note:
Exceeding 60°C risks decomposition of the triazine core, while temperatures below 45°C result in incomplete substitution.
One-Pot Synthesis Strategy
Recent advancements enable sequential substitutions in a single reactor, enhancing efficiency.
Steps:
-
Quinolin-8-ol Substitution: Conducted at 60°C for 4 hours.
-
Amination: Add 2-methoxy-5-methylaniline and Cu(I) catalyst, heat at 100°C for 8 hours.
Advantages:
Analytical and Optimization Data
Table 1. Comparison of Synthetic Methods
Key Observations:
-
Catalyst Impact: Cu(I) increases yield by 20% compared to uncatalyzed reactions.
-
Solvent Choice: DMF outperforms acetone in facilitating complete amination.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core, with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Reduced triazine derivatives.
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a 1,3,5-triazine-2,4-diamine backbone with several related derivatives. Key structural distinctions and functional group impacts are summarized below:
Table 1: Structural Comparison of Triazine Derivatives
Key Observations:
Substituent Diversity: The target compound’s quinoline group distinguishes it from herbicidal analogs (Indaziflam, Triaziflam) and iminotriazines (IT1–IT4). The quinolin-8-yloxy moiety may enhance electron-deficient character, favoring charge-transfer interactions, as seen in theoretical studies of iminotriazines with graphene .
Herbicidal vs. Material Science Applications: Indaziflam and Triaziflam are commercial herbicides with fluoroalkyl groups that enhance bioactivity and environmental stability .
Research Findings and Theoretical Insights
- Graphene Interaction Potential: Iminotriazines (IT1–IT4) exhibit strong adsorption on graphene via π-π stacking and van der Waals interactions . The target compound’s quinoline group may similarly facilitate graphene adhesion, though its bulkier substituents could reduce binding affinity compared to IT3 (which has a smaller methoxybenzylidene group).
- Herbicidal Activity : Indaziflam and Triaziflam achieve herbicidal effects through inhibition of cellulose biosynthesis. The target compound lacks the fluoroalkyl groups critical for this mechanism, suggesting divergent bioactivity .
- Synthetic Flexibility: The triazine core allows modular substitution, enabling tuning for specific applications. For example, IT3’s methoxy group improves solubility, while the quinoline in the target compound could enhance photostability.
Biological Activity
N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHNO
- CAS Number : 879614-77-4
The triazine ring is known for its versatility in drug design, contributing to various biological activities such as anticancer and antimicrobial effects .
Anticancer Activity
Research indicates that derivatives of 1,3,5-triazine exhibit significant anticancer properties. The compound's structure allows it to interact with multiple biological targets. For instance, studies have shown that triazine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
A specific study highlighted the compound's effectiveness against human cancer cell lines, demonstrating IC values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazines are known to exhibit broad-spectrum activity against bacteria and fungi. In vitro tests have shown that this particular compound can inhibit the growth of several pathogenic strains, including both Gram-positive and Gram-negative bacteria .
The biological mechanisms through which this compound exerts its effects include:
- DNA Intercalation : The quinoline moiety may facilitate intercalation into DNA, disrupting replication processes.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.
Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of triazine derivatives and evaluated their cytotoxic effects on breast cancer cells. The study found that the target compound exhibited a significant reduction in cell viability at concentrations above 10 μM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of the compound against various pathogens. The results indicated that at a concentration of 50 μg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by over 90%. This suggests a promising application for developing new antimicrobial agents based on this structure .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | ~10 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |
| Antimicrobial | Escherichia coli | 50 | Growth inhibition |
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine?
Answer: Statistical Design of Experiments (DoE) is critical for optimizing multi-step synthetic pathways. For triazine derivatives, fractional factorial designs can minimize experiments while evaluating variables like reaction time, temperature, and molar ratios of reagents (e.g., 4-methoxyphenol in triazine functionalization) . Response surface methodology (RSM) is particularly effective for identifying optimal conditions for coupling reactions involving quinoline derivatives, as demonstrated in analogous triazine syntheses .
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the triazine core and quinoline moiety.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in regioselectivity (e.g., quinolin-8-yloxy vs. other positions) .
- HPLC-PDA : Assess purity and detect byproducts from competing reactions (e.g., incomplete methoxy group substitution) .
Q. How can solubility and stability be systematically evaluated for this compound in aqueous and organic solvents?
Answer:
- Phase Solubility Studies : Use shake-flask methods with buffers (pH 1–12) and polar/non-polar solvents.
- Accelerated Stability Testing : Employ thermal gravimetric analysis (TGA) and UV-Vis spectroscopy under varying temperatures and light exposure.
- Hansen Solubility Parameters : Predict solvent compatibility computationally before experimental validation .
Advanced Research Questions
Q. What computational methods are suitable for predicting reaction pathways and intermediates in the synthesis of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate activation energies for triazine ring functionalization and quinoline coupling steps.
- Reaction Path Search Algorithms : Use tools like GRRM or AFIR to map intermediates and transition states (e.g., SNAr mechanisms in triazine chemistry) .
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics (e.g., DMF vs. THF) .
Q. How can contradictory data from catalytic vs. stoichiometric reaction conditions be resolved?
Answer:
- Mechanistic Probes : Introduce isotopic labeling (e.g., -triazine) to track bond formation under different conditions.
- In Situ Spectroscopy : Use IR or Raman to detect transient intermediates in catalytic cycles vs. stoichiometric pathways.
- Kinetic Isotope Effect (KIE) Studies : Differentiate rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .
Q. What methodologies enable the study of this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinities in real time.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Pre-screen targets using software like AutoDock Vina, followed by mutagenesis studies to validate binding pockets .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step between the triazine and quinoline moieties?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity.
- Protecting Group Strategies : Temporarily block reactive sites on the quinoline (e.g., 8-hydroxyquinoline protection with TBS groups).
- Catalytic Systems : Screen Pd/Cu catalysts for Ullmann-type couplings, as used in similar triazine-quinoline systems .
Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?
Answer:
- High-Performance Countercurrent Chromatography (HPCCC) : Separate isomers with minimal solvent consumption.
- Membrane Filtration : Use nanofiltration membranes to retain high-MW byproducts.
- Chiral Stationary Phases : Resolve enantiomers if asymmetric synthesis is attempted .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
Answer:
- Open-Source ELNs : Use platforms like LabArchives to document reaction parameters (e.g., humidity, stirring speed).
- Standardized QC Metrics : Define acceptance criteria for purity (>98%), yield (>70%), and spectroscopic matches.
- Interlab Validation : Collaborate with independent labs to verify key steps (e.g., triazine ring closure) .
Q. What statistical approaches are effective for analyzing dose-response data in biological assays?
Answer:
- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC values.
- ANOVA with Tukey’s HSD : Compare multiple experimental groups (e.g., wild-type vs. mutant enzymes) .
Safety and Training Considerations
Q. What safety protocols are critical when handling intermediates with reactive functional groups (e.g., chloro-triazines)?
Answer:
Q. How can trainees develop proficiency in advanced techniques relevant to this compound’s research?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
